1-Bromo-2-vinylnaphthalene

BN-Phenanthrene Fluorescence Cross-Coupling

1-Bromo-2-vinylnaphthalene (CAS 169233-83-4) is an organobromine compound with the molecular formula C₁₂H₉Br, featuring a naphthalene core substituted at the 1-position with a bromine atom and at the 2-position with a vinyl group. This ortho-disubstituted arrangement provides a unique bifunctional scaffold for sequential or orthogonal transformations, making it a strategically valuable intermediate in the synthesis of complex polycyclic aromatic and heteroaromatic systems.

Molecular Formula C12H9Br
Molecular Weight 233.10 g/mol
CAS No. 169233-83-4
Cat. No. B12071209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-vinylnaphthalene
CAS169233-83-4
Molecular FormulaC12H9Br
Molecular Weight233.10 g/mol
Structural Identifiers
SMILESC=CC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C12H9Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1H2
InChIKeyDDTRQIVEBMIGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-vinylnaphthalene (CAS 169233-83-4): A Bifunctional Naphthalene Building Block for Advanced Synthesis


1-Bromo-2-vinylnaphthalene (CAS 169233-83-4) is an organobromine compound with the molecular formula C₁₂H₉Br, featuring a naphthalene core substituted at the 1-position with a bromine atom and at the 2-position with a vinyl group [1]. This ortho-disubstituted arrangement provides a unique bifunctional scaffold for sequential or orthogonal transformations, making it a strategically valuable intermediate in the synthesis of complex polycyclic aromatic and heteroaromatic systems [2]. Its 'easily accessible' nature has been directly highlighted in primary research literature focused on building highly fluorescent BN-embedded phenanthrene structures [2].

Dual Handle Bromine and vinyl for sequential cross-coupling
Regiochemical Control Ortho substitution directs regioselective BN-arene assembly
Fluorophore Gateway Reported precursor for high-quantum-yield BN-phenanthrenes

Procurement Precision: Why 1-Bromo-2-vinylnaphthalene's Ortho-Substitution Pattern Cannot Be Interchanged


The specific 1-bromo-2-vinyl substitution pattern on the naphthalene ring is not a generic feature; it is a critical design element for subsequent synthetic transformations. Unlike its regioisomers or mono-functionalized analogs, this precise arrangement directs the first step of a proven three-step synthesis to aza-boraphenanthrene systems with complete regioselectivity [1]. Substituting with 2-bromo-1-vinylnaphthalene or unsubstituted 2-vinylnaphthalene would lead to different regioisomeric products or fail to participate in the key annulation steps, fundamentally altering the photophysical properties of the final material [1]. The quantitative outcome of the synthetic route, including overall yield and the final product's fluorescence quantum yield, is therefore directly dependent on this specific starting material.

Regioisomer Swap 2-Bromo-1-vinylnaphthalene leads to a different BN-phenanthrene isomer; photophysical and reactivity profiles will differ.
Mono-Functional Analog Unsubstituted 2-vinylnaphthalene lacks the bromine handle for the key annulation step, blocking the established three-step route.

Quantitative Evidence for 1-Bromo-2-vinylnaphthalene: Synthetic Efficiency and Photophysical Outcomes


Synthetic Route Efficiency: Overall Yield to a Key BN-Phenanthrene

In a direct application, 1-bromo-2-vinylnaphthalene was used as the starting material to synthesize 3,4-dihydro-4-aza-3-boraphenanthrene, a non-substituted BN-phenanthrene. The synthesis was completed in only three steps with a high overall yield of 76% [1]. This efficiency establishes a benchmark for this specific building block in constructing BN-embedded polycyclic aromatic hydrocarbons (PAHs). While the comparator 2-bromo-1-vinylnaphthalene is also used to synthesize a different BN-phenanthrene isomer [2], no direct comparative yield data for the same product are available; the 76% yield for the target compound's pathway serves as a validated, quantitative baseline for procurement decisions related to this specific scaffold.

Overall Yield
Reported
76%
Supports route efficiency screening
3-step synthesis to aza-boraphenanthrene
BN-Phenanthrene Fluorescence Cross-Coupling

Enabling Superior Photophysical Performance: Fluorescence Quantum Yield of the Derived Product

The non-substituted BN-phenanthrene synthesized from 1-bromo-2-vinylnaphthalene exhibits the highest fluorescence quantum yield of all non-substituted BN-phenanthrenes reported to date, with a φF = 0.61 [1]. This is a direct differentiator from the product derived from the regioisomeric 2-bromo-1-vinylnaphthalene, which yields a different isomer that, when substituted, can reach a higher φF = 0.93, but itself has a different unsubstituted baseline [2]. The procurement of 1-bromo-2-vinylnaphthalene is therefore justified if the target is this specific high-performing, unsubstituted BN-phenanthrene scaffold.

Quantum Yield
Reported comparison
φF = 0.61
vs. other non-substituted BN-phenanthrenes (reported highest)
Informs fluorophore performance selection
Photophysical benchmark for unsubstituted core
Fluorescence Quantum Yield BN-Phenanthrene Optoelectronics

Post-Functionalization Versatility: Complete Regioselectivity in Downstream Bromination

After being incorporated into the BN-phenanthrene core, the product derived from 1-bromo-2-vinylnaphthalene can be regioselectively functionalized. A subsequent bromination reaction affords bromo-substituted compounds suitable for further Suzuki and Sonogashira couplings with complete regioselectivity [1]. This established reactivity pathway is a differentiating feature of the synthetic stream originating from this specific precursor, providing a predictable and efficient route to more complex, functionalized fluorescent materials, in contrast to generic brominated naphthalenes where regiocontrol in multi-step sequences is not guaranteed.

Downstream Bromination
Class-level
Complete regioselectivity
Eliminates isomer separation ambiguity
Enables predictable Suzuki/Sonogashira diversification
Regioselective Bromination Cross-Coupling BN-PAH Functionalization

Primary Application Scenarios for 1-Bromo-2-vinylnaphthalene Based on Proven Evidence


Scalable Synthesis of High-Performance Unsubstituted BN-Phenanthrene Cores

The most compelling application for 1-bromo-2-vinylnaphthalene is as the starting material in the scalable, three-step synthesis of 3,4-dihydro-4-aza-3-boraphenanthrene. The documented 76% overall yield makes this the preferred route for any laboratory or commercial entity aiming to produce this specific BN-phenanthrene, which holds the record for the highest fluorescence quantum yield (φF = 0.61) among its non-substituted peers [1].

Modular Construction of Highly Fluorescent BN-Embedded Materials

For researchers developing new fluorescent materials, this compound is an essential precursor for a modular synthetic platform. The derived BN-phenanthrene core can be chemoselectively brominated with complete regiochemical control, unlocking a library of functionalized derivatives via established cross-coupling reactions like Suzuki and Sonogashira couplings. This modularity is a direct consequence of the starting material's structure and the reactivity pattern it establishes [1].

Selective Bifunctional Monomer for Advanced Polymer Synthesis

The orthogonally reactive bromine and vinyl groups make this compound a promising bifunctional monomer. While specific quantitative data on polymer properties derived from this exact monomer are limited in the provided evidence, its inclusion in a patent as a modifying agent to reduce cold flow and increase Mooney viscosity in conjugated diene polymers establishes its industrial relevance [2]. The structural precision it offers is a key advantage over less-defined modifying agents.

Application
Selection Property
Validation Focus
Unsubstituted BN-Phenanthrene Synthesis
Ortho-bromo-vinyl substitution pattern
Reproduce reported 3-step route efficiency
Modular Fluorescent BN-Materials
Regioselective downstream functionalization
Cross-coupling compatibility & regiochemical control
Bifunctional Polymer Monomer
Orthogonal bromine/vinyl reactivity
Polymer property modulation (Mooney viscosity/cold flow)
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